SB224289, also known as SB224289, is a synthetic compound widely used in scientific research as a selective antagonist for the serotonin 5-HT1B receptor. [] It is classified as an arylpiperazine and belongs to the biphenylcarboxamide family of compounds. [] SB224289 is a valuable tool for researchers investigating the role of 5-HT1B receptors in various physiological and pathological processes, including vasoconstriction, neurotransmission, feeding behavior, and migraine. [, , , , , , ]
The synthesis of SB224289 is described in detail in the patent "New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides." [] The synthesis involves a multi-step process, including the coupling of a substituted biphenyl carboxylic acid with a substituted piperazine derivative. The specific synthetic route and reaction conditions can be found in the aforementioned patent.
The molecular structure of SB224289 has been determined using single-crystal X-ray analysis. [] It consists of a biphenyl moiety linked to a piperidine ring via a carbonyl group. The piperidine ring is further fused to a furo[2,3-f]indole system. The detailed structural features and bond lengths can be found in the aforementioned publication.
SB224289 acts as a selective antagonist at the serotonin 5-HT1B receptor. [] It binds to the receptor and prevents the binding of endogenous serotonin, thereby blocking the activation of the receptor and its downstream signaling pathways. [] SB224289 has been shown to exhibit inverse agonist properties at the 5-HT1B receptor, suggesting that it may also actively reduce basal receptor activity. [] The selectivity of SB224289 for the 5-HT1B receptor over other serotonin receptor subtypes is a key feature that makes it a valuable tool for dissecting the specific roles of 5-HT1B receptors. []
Vasoconstriction: SB224289 has been used to characterize the involvement of 5-HT1B receptors in vasoconstriction induced by serotonin and triptans in various blood vessels, including the canine external carotid artery, human internal thoracic artery, and human temporal artery. [, , , , ]
Neurotransmission: SB224289 has been employed to study the role of 5-HT1B receptors in modulating neurotransmitter release, including serotonin, dopamine, and acetylcholine, in different brain regions. [, , , ]
Feeding Behavior: SB224289 has been used to investigate the role of 5-HT1B receptors in regulating satiety and food intake in mice. []
Migraine: SB224289 has been used to study the mechanism of action of triptans, which are 5-HT1B/1D receptor agonists used for migraine treatment. [, , , ]
Osteoclastogenesis: SB224289 has been shown to inhibit osteoclast formation in mice, suggesting a role for 5-HT1B receptors in bone remodeling. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2